![molecular formula C27H32N4O4 B7696077 N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B7696077.png)
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide” is a compound that belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are a type of N-heterocycles, which have been studied extensively due to their versatility in many significant fields and their distinctive interaction with bioassays and cells .
Synthesis Analysis
The synthesis of pyrazoloquinolines involves several steps. The corresponding acids undergo condensation and hydrolysis, followed by cyclization to give pyrazoloquinolines. These are then substituted to yield the final compound with good yield under a tetrahydrofuran solvent medium . Another method involves treating a 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation in the presence of sodium carbonate .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include condensation, hydrolysis, cyclization, and substitution . Another method involves a reaction with phenylhydrazine followed by N-alkylation .作用機序
Target of Action
Compounds of the 1h-pyrazolo[3,4-b]quinoline class have been studied for their photophysical and biological properties , suggesting potential interactions with various biological targets.
Biochemical Pathways
1h-pyrazolo[3,4-b]quinolines have been studied for their potential as fluorescent sensors and biologically active compounds , suggesting they may interact with various biochemical pathways.
実験室実験の利点と制限
One of the main advantages of using N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide in lab experiments is its ability to exhibit a wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in various research studies. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide. One direction is to further explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential use in the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for greater efficiency and yield.
合成法
The synthesis of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide involves a multi-step process that has been described in detail in various scientific research studies. The starting materials for the synthesis include 3,4,5-triethoxybenzoic acid, 1-butyl-1H-pyrazolo[3,4-b]quinoline, and N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) and a solvent such as dichloromethane. The final product is purified using column chromatography to obtain a pure compound.
科学的研究の応用
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide has been the focus of numerous scientific research studies due to its potential applications in medicine. This compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4/c1-5-9-14-31-26-20(15-18-12-10-11-13-21(18)28-26)25(30-31)29-27(32)19-16-22(33-6-2)24(35-8-4)23(17-19)34-7-3/h10-13,15-17H,5-9,14H2,1-4H3,(H,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNLULHYSLBQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC(=C(C(=C4)OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


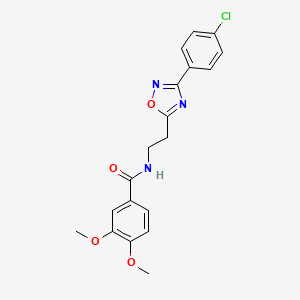
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7696013.png)
![N,4-dimethyl-N-({N'-[(Z)-phenylmethylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B7696024.png)
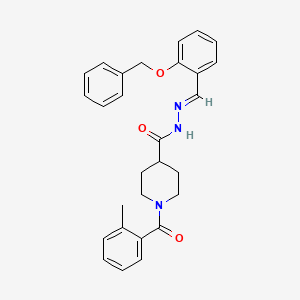
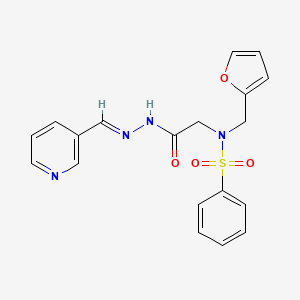
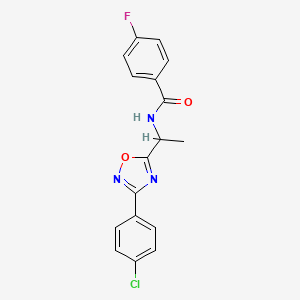
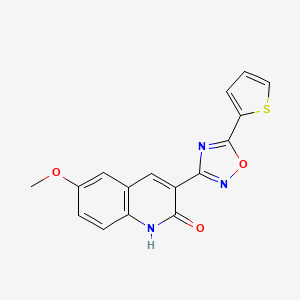

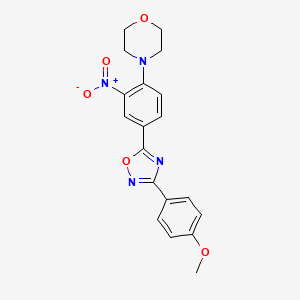
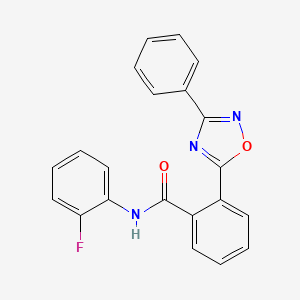
![4-chloro-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696056.png)

